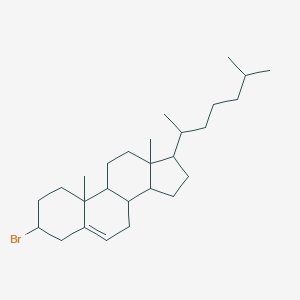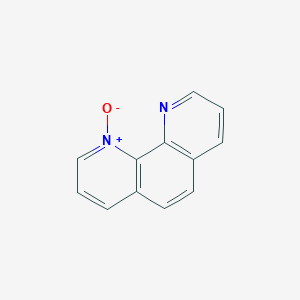
1,10-Phenanthroline 1-oxide
Descripción general
Descripción
1,10-Phenanthroline 1-oxide (Phen) is a heterocyclic organic compound that belongs to the class of nitrogen-containing heterocycles. It is an important ligand in coordination chemistry and has been widely used in various fields, including biochemistry, environmental science, and material science.
Mecanismo De Acción
The mechanism of action of 1,10-Phenanthroline 1-oxide is based on its ability to chelate metal ions. When 1,10-Phenanthroline 1-oxide binds to a metal ion, it forms a stable complex that has unique physical and chemical properties. The metal-1,10-Phenanthroline 1-oxide complex can be used to study the structure and function of metalloproteins and to develop new catalysts for chemical reactions.
Biochemical and Physiological Effects:
1,10-Phenanthroline 1-oxide has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antitumor activity. It has also been shown to play a role in metal homeostasis and to protect cells from metal-induced oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,10-Phenanthroline 1-oxide in lab experiments include its high selectivity and sensitivity for metal ions, its ability to form stable metal complexes, and its versatility in different types of reactions. However, 1,10-Phenanthroline 1-oxide also has some limitations, including its potential toxicity and the possibility of interfering with other chemical reactions.
Direcciones Futuras
There are several future directions for the research on 1,10-Phenanthroline 1-oxide. One direction is to develop new methods for synthesizing 1,10-Phenanthroline 1-oxide and its derivatives. Another direction is to explore the potential applications of 1,10-Phenanthroline 1-oxide in new areas, such as drug discovery and nanotechnology. Additionally, the development of new analytical techniques for detecting 1,10-Phenanthroline 1-oxide and its metal complexes could enhance our understanding of their properties and functions. Finally, the investigation of the toxicity and safety of 1,10-Phenanthroline 1-oxide is necessary for its further application in various fields.
Aplicaciones Científicas De Investigación
1,10-Phenanthroline 1-oxide has been widely used in scientific research, especially in the fields of biochemistry and environmental science. In biochemistry, 1,10-Phenanthroline 1-oxide is used as a chelating agent to isolate and purify metalloproteins. It has also been used as a fluorescent probe to detect metal ions and as a catalyst in various reactions. In environmental science, 1,10-Phenanthroline 1-oxide is used to determine the concentration of iron and copper ions in water and soil samples.
Propiedades
Número CAS |
1891-19-6 |
|---|---|
Nombre del producto |
1,10-Phenanthroline 1-oxide |
Fórmula molecular |
C12H8N2O |
Peso molecular |
196.2 g/mol |
Nombre IUPAC |
1-oxido-1,10-phenanthrolin-1-ium |
InChI |
InChI=1S/C12H8N2O/c15-14-8-2-4-10-6-5-9-3-1-7-13-11(9)12(10)14/h1-8H |
Clave InChI |
OFEFUDKSXOZQFL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=CC=[N+]3[O-])C=C2)N=C1 |
SMILES canónico |
C1=CC2=C(C3=C(C=CC=[N+]3[O-])C=C2)N=C1 |
Sinónimos |
1,10-Phenanthroline 1-oxide |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)
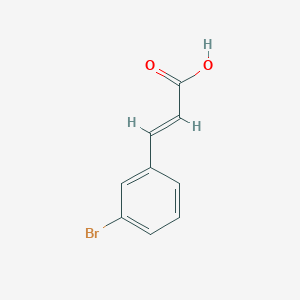
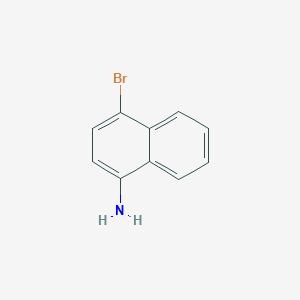

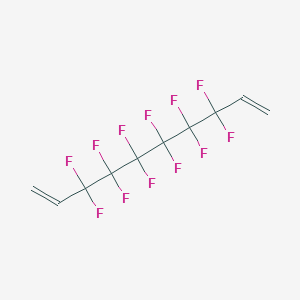
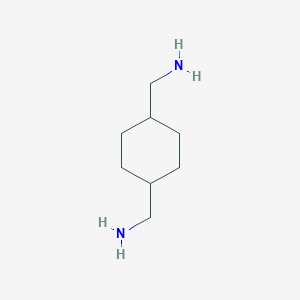
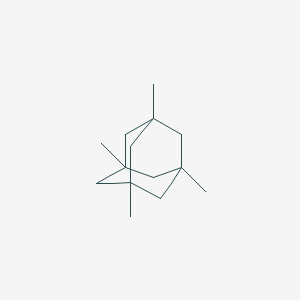
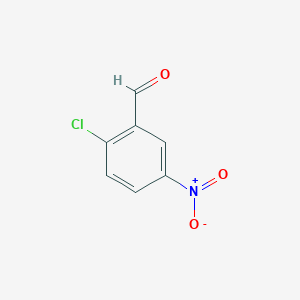

![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)
![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)

